4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
4-Amino-4’-methyl[1,1’-biphenyl]-3-carboxylic acid is a chemical compound with the empirical formula C₁₄H₁₅N . It is also known by the synonym 4’-Ethyl-[1,1’-biphenyl]-4-amine . The compound consists of a biphenyl core with an amino group and a carboxylic acid group attached at specific positions. It appears as a colorless solid, although aged samples may exhibit coloration .
Physical and Chemical Properties Analysis
Scientific Research Applications
Heterocyclic γ-Amino Acids Synthesis
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), a class of constrained heterocyclic γ-amino acids, are synthesized through a process involving cross-Claisen condensations. These compounds mimic the secondary structures of proteins such as helices and β-sheets, and are synthesized using N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate. This method is compatible with various amino acids and yields ATCs with diverse lateral chains (Mathieu et al., 2015).
Constrained Tryptophan Derivatives for Peptide Studies
Synthesis of conformationally constrained tryptophan derivatives involves 4-amino derivatives that limit the side chain's flexibility while keeping the amine and carboxylic acid groups free for further derivatization. These derivatives are used in peptide and peptoid conformation elucidation studies (Horwell et al., 1994).
Biphenyl Derivative in Fluorescent Chloride Sensor
Methyl 2′-aminobiphenyl-4-carboxylate is synthesized for use as an optical chloride sensor. This compound is prepared through Suzuki-Miyaura cross-coupling followed by regioselective nitration. It exhibits blue emission in organic solvents, which changes to bright green emission in the presence of chloride ions (Das et al., 2021).
Tetrazole-Containing Derivatives
The molecule 4-amino-3-phenylbutanoic acid, with amino and carboxy terminal groups, is used to prepare tetrazole-containing derivatives. These derivatives are synthesized by replacing the terminal amino group with a tetrazol-1-yl fragment (Putis et al., 2008).
Preparation of Polyacetylenes Bearing Amino Groups
Phenylacetylenes bearing amino groups are synthesized and polymerized for use in chirality assignment of carboxylic acids by circular dichroism. These compounds include variations like 4-aminophenyl acetylene and demonstrate induced circular dichroism upon complexation with optically active acids (Yashima et al., 1997).
Properties
IUPAC Name |
2-amino-5-(4-methylphenyl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-2-4-10(5-3-9)11-6-7-13(15)12(8-11)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SURZAQVAAPZGFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20602388 | |
Record name | 4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192323-70-9 | |
Record name | 4-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20602388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 192323-70-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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